molecular formula C10H7N3 B1620712 6-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 218157-81-4

6-(1H-pyrrol-1-yl)nicotinonitrile

Cat. No. B1620712
CAS RN: 218157-81-4
M. Wt: 169.18 g/mol
InChI Key: PVUOMMSCUREDCE-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.18 . It is commonly used in proteomics research .


Synthesis Analysis

The synthesis of 6-(1H-pyrrol-1-yl)nicotinonitrile and its analogues has been reported in the literature . For instance, a series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were synthesized using a 2-(1H-pyrrol-1-yl)pyridine ring as a link-bridge to retain the cis-orientations of A-ring and B-ring .


Molecular Structure Analysis

The molecular structure of 6-(1H-pyrrol-1-yl)nicotinonitrile can be represented by the InChI code: 1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H .

Scientific Research Applications

Medicinal Chemistry

6-(1H-pyrrol-1-yl)nicotinonitrile has been utilized in the synthesis of analogues for crolibulin and combretastatin A-4, which are compounds known for their antiproliferative activity against cancer cell lines . These analogues have shown promise in inhibiting microtubule assembly, a crucial process in cell division, making them potential candidates for anticancer drugs.

Biochemistry

In biochemistry, this compound serves as a building block for creating molecules that can interact with biological systems. Its role in the inhibition of enzymes like DHFR (dihydrofolate reductase) is significant for understanding and potentially controlling metabolic pathways within cells .

Pharmacology

Pharmacologically, 6-(1H-pyrrol-1-yl)nicotinonitrile derivatives have been evaluated for their therapeutic potential. The focus has been on their ability to disrupt the growth of tumor cells, offering a pathway to develop new oncological treatments .

Materials Science

This compound’s molecular structure allows for its incorporation into various materials, potentially altering their properties for specific applications. While direct applications in materials science aren’t extensively documented, its chemical properties could influence the development of novel materials .

Environmental Science

Though not directly linked to environmental science, the compound’s potential applications in creating environmentally benign materials or its role in biodegradation processes could be areas of future exploration.

Analytical Methods

In analytical chemistry, 6-(1H-pyrrol-1-yl)nicotinonitrile could be used as a standard or reagent in chromatographic methods or spectrometry, aiding in the detection and quantification of complex biological samples .

Industrial Processes

While specific industrial applications are not readily found, the compound’s role in research could lead to its use in industrial synthesis processes, especially in the pharmaceutical industry where intermediates like this are valuable .

Chemical Synthesis

The compound is a versatile intermediate in organic synthesis. It can be used to create complex molecules with potential applications ranging from medicinal to material sciences .

properties

IUPAC Name

6-pyrrol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUOMMSCUREDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383954
Record name 6-(1H-pyrrol-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218157-81-4
Record name 6-(1H-pyrrol-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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